Diodone (CAS 300-37-8), also known as iodopyracet, is the highly water-soluble diethanolamine salt of an iodinated pyridone derivative. Historically utilized as an ionic radiocontrast agent, its primary modern procurement value lies in its role as a highly specific, actively secreted substrate for organic anion transporters (OAT1 and OAT3)[1]. Unlike modern non-ionic contrast media that are cleared passively, Diodone undergoes rapid, energy-dependent single-pass renal elimination, making it a critical benchmark compound for measuring effective renal plasma flow (ERPF) and evaluating active tubular secretion mechanisms in pharmacological and toxicological assays [2].
Substituting Diodone with generic renal clearance benchmarks like para-aminohippuric acid (PAH) or modern non-ionic contrast agents fundamentally alters assay capabilities. While PAH is a standard for ERPF, it lacks an iodine atom, restricting detection to labor-intensive chemical or colorimetric extractions rather than rapid radio-isotope scintillation or X-ray fluorescence[1]. Conversely, substituting Diodone with modern non-ionic contrast agents (e.g., iohexol) fails in transporter assays because non-ionic agents are cleared via passive glomerular filtration rather than active OAT-mediated tubular secretion [2]. Furthermore, buyers must explicitly procure the diethanolamine salt (CAS 300-37-8) rather than the free acid (CAS 101-29-1), as the free acid lacks the physiological aqueous solubility required for direct intravenous injection or isolated tubule perfusion.
In clinical and laboratory measurements of effective renal plasma flow (ERPF), the use of radiolabeled Diodone (Iodopyracet I-131) offers a massive throughput advantage over the traditional para-aminohippuric acid (PAH) chemical extraction method. A direct comparative study demonstrated that dual-channel scintillation counting using I-131 Diodone and I-125 Iothalamate required only 30 minutes of technician processing time, compared to approximately 8 hours for the chemical determination of PAH and inulin [1]. Despite this 93% reduction in processing time, Diodone maintained high diagnostic equivalence, yielding a mean Diodone-to-PAH clearance ratio of 0.96[1].
| Evidence Dimension | Technician processing time for ERPF/GFR determination |
| Target Compound Data | I-131 Diodone + I-125 Iothalamate (approx. 30 minutes) |
| Comparator Or Baseline | Chemical PAH + Inulin extraction (approx. 8 hours) |
| Quantified Difference | 93% reduction in assay processing time with equivalent clearance accuracy (Diodone/PAH clearance ratio = 0.96). |
| Conditions | Simultaneous dual-channel scintillation counting vs. standard chemical colorimetric determination in human subjects. |
Procuring radiolabel-compatible Diodone allows laboratories to bypass labor-intensive chemical extractions for rapid, high-throughput renal plasma flow quantification.
Diodone is specifically procured for its active engagement with basolateral membrane transporters, differentiating it from modern contrast media. While non-ionic contrast agents like iohexol or iothalamate are eliminated almost exclusively via passive glomerular filtration, Diodone is actively transported by the organic anion transporters OAT1 and OAT3 [1]. This active tubular secretion allows Diodone to achieve near-complete single-pass extraction from the renal plasma, making its clearance rate a direct reflection of ERPF and active transporter function, a physiological parameter that cannot be measured using passively filtered substitutes [1].
| Evidence Dimension | Mechanism of renal elimination |
| Target Compound Data | Diodone (actively secreted via OAT1 and OAT3) |
| Comparator Or Baseline | Modern non-ionic contrast agents / Iothalamate (glomerular filtration only) |
| Quantified Difference | Diodone achieves near-complete single-pass extraction via active tubular secretion, whereas filtered agents are limited to GFR clearance rates. |
| Conditions | In vivo renal clearance models and isolated perfused proximal renal tubules. |
Diodone is strictly required for assays evaluating active organic anion transporter (OAT) function and competitive inhibition, where modern filtered contrast agents are ineffective.
The specific chemical form of Diodone (CAS 300-37-8) is critical for experimental processability. Diodone is the 1:1 diethanolamine salt of 3,5-diiodo-4-pyridone-N-acetic acid. The free acid form (CAS 101-29-1) exhibits poor aqueous solubility, which complicates the preparation of the high-concentration dosing solutions required for physiological perfusion or intravenous administration . The diethanolamine salt formulation ensures rapid and complete dissolution in physiological buffers, preventing precipitation and eliminating the need for organic co-solvents that could artificially alter cellular membrane permeability or transporter kinetics during in vitro assays .
| Evidence Dimension | Physiological aqueous solubility and formulation stability |
| Target Compound Data | Diodone (Diethanolamine salt, CAS 300-37-8) |
| Comparator Or Baseline | Iodopyracet free acid (CAS 101-29-1) |
| Quantified Difference | The diethanolamine salt formulation ensures complete aqueous dissolution at physiological pH, avoiding the precipitation risks associated with the free acid. |
| Conditions | Preparation of high-concentration stock solutions for in vivo injection or isolated tubule perfusion. |
Buyers must specify the diethanolamine salt (CAS 300-37-8) to ensure immediate solubility in physiological buffers without the need for co-solvents that could disrupt cellular transporter assays.
Due to its iodinated structure, Diodone can be radiolabeled (e.g., with I-131) to measure effective renal plasma flow (ERPF). It is the preferred procurement choice when laboratories need to upgrade from slow, labor-intensive chemical PAH extractions to rapid dual-isotope scintillation counting, cutting processing time from hours to minutes while maintaining a 0.96 clearance correlation[1].
As a validated, high-affinity substrate for organic anion transporters (OAT1 and OAT3), Diodone is heavily utilized in isolated perfused tubule assays and cell line models to evaluate active tubular secretion [2]. It is selected over modern non-ionic contrast agents because it actively engages these basolateral transporters rather than relying on passive glomerular filtration [2].
Because Diodone undergoes near-complete single-pass extraction via active secretion, it is an ideal benchmark substrate for competitive inhibition studies. Toxicologists and pharmacologists procure Diodone to test whether novel therapeutic candidates or known inhibitors (like probenecid) compete for the same renal secretory pathways, potentially leading to drug accumulation and toxicity [2].